Aziridine, 1-(2-naphthoyl)-
Overview
Description
Aziridine, 1-(2-naphthoyl)- is an organic compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol . It features a three-membered aziridine ring attached to a naphthoyl group, making it a unique and reactive molecule. Aziridines are known for their high ring strain, which imparts significant reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, 1-(2-naphthoyl)- can be synthesized through various methods. One common approach involves the reaction of 2-naphthoyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to achieve this transformation.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-(2-naphthoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoyl aziridine oxides.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alcohols and amines can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Naphthoyl aziridine oxides.
Reduction: Naphthyl aziridine.
Substitution: Amides and other ring-opened products.
Scientific Research Applications
Aziridine, 1-(2-naphthoyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in cancer research due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of aziridine, 1-(2-naphthoyl)- involves the nucleophilic attack on the aziridine ring, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, potentially leading to cytotoxic effects. The compound’s high reactivity is attributed to the ring strain in the aziridine ring .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring and no additional functional groups.
Oxirane (Epoxide): Similar three-membered ring structure but with an oxygen atom instead of nitrogen.
Cyclopropane: A three-membered ring hydrocarbon with similar ring strain but no heteroatoms.
Uniqueness
Aziridine, 1-(2-naphthoyl)- is unique due to the presence of both the aziridine ring and the naphthoyl group. This combination imparts distinct reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
aziridin-1-yl(naphthalen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(14-7-8-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQKCXRFVLZIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212306 | |
Record name | Aziridine, 1-(2-naphthoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63021-45-4 | |
Record name | Aziridine, 1-(2-naphthoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89306 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aziridine, 1-(2-naphthoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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